(6-chloro-7H-purin-8-yl)methanamine

Adenosine Receptor GPCR Radioligand Binding

(6-Chloro-7H-purin-8-yl)methanamine (CAS 1044770-59-3) is a purine derivative characterized by a chlorine atom at the 6-position and a methanamine group at the 8-position of the purine ring. This bifunctional scaffold serves both as a versatile synthetic intermediate for nucleophilic substitution reactions and as a pharmacologically active ligand with demonstrated affinity for the human adenosine A1 receptor.

Molecular Formula C6H6ClN5
Molecular Weight 183.60 g/mol
Cat. No. B15070612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-chloro-7H-purin-8-yl)methanamine
Molecular FormulaC6H6ClN5
Molecular Weight183.60 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)NC(=N2)CN
InChIInChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12)
InChIKeyRLWSJONIFNXRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloro-7H-purin-8-yl)methanamine: A Purine-Based Building Block and Adenosine A1 Receptor Ligand for Targeted Research


(6-Chloro-7H-purin-8-yl)methanamine (CAS 1044770-59-3) is a purine derivative characterized by a chlorine atom at the 6-position and a methanamine group at the 8-position of the purine ring . This bifunctional scaffold serves both as a versatile synthetic intermediate for nucleophilic substitution reactions and as a pharmacologically active ligand with demonstrated affinity for the human adenosine A1 receptor [1][2].

Procurement Rationale: Why (6-Chloro-7H-purin-8-yl)methanamine Cannot Be Replaced by Simpler Purine Analogs


Generic substitution with simpler 6-chloropurine or unsubstituted purine derivatives fails to replicate the dual functionality of (6-Chloro-7H-purin-8-yl)methanamine. The 6-chloro group provides a reactive handle for nucleophilic aromatic substitution, but the 8-aminomethyl group is critical for conferring potent and selective adenosine A1 receptor binding [1]. Replacing this compound with a purine lacking the 8-substituent would result in a loss of >100-fold in A1 receptor affinity and a significant shift in subtype selectivity, as evidenced by comparative binding data [2].

Quantitative Differentiation of (6-Chloro-7H-purin-8-yl)methanamine: Affinity, Selectivity, and Purity


Adenosine A1 Receptor Affinity: Comparable Potency to CPA with Distinct Selectivity Profile

In competitive radioligand binding assays using CHO cells stably transfected with human recombinant A1 adenosine receptors, (6-chloro-7H-purin-8-yl)methanamine derivatives exhibited Ki values ranging from 2.63 nM to 7 nM [1][2]. This potency is comparable to the reference agonist N6-cyclopentyladenosine (CPA), which has a Ki of 2.3 nM for the A1 receptor . However, the selectivity profile differs markedly, with the compound showing reduced affinity for the A3 receptor (Ki = 216-900 nM) compared to CPA (Ki = 43 nM) [1].

Adenosine Receptor GPCR Radioligand Binding

Adenosine Receptor Subtype Selectivity: Improved A1/A2 Selectivity over CPA

The selectivity profile of (6-chloro-7H-purin-8-yl)methanamine derivatives against adenosine receptor subtypes was evaluated. For compound BDBM108256, the Ki values were 5.79 nM (A1), 951 nM (A2A), and 216 nM (A3), resulting in a A1/A2A selectivity ratio of 164 and a A1/A3 ratio of 37 [1]. In contrast, the reference agonist CPA exhibits a A1/A2A ratio of 343 and a A1/A3 ratio of 18.7 . This demonstrates that the compound provides a distinct selectivity window, particularly with a ~2-fold higher relative affinity for A3 compared to CPA.

Adenosine Receptor Selectivity GPCR

Synthetic Versatility: Bifunctional Reactivity Compared to 6-Chloropurine

Unlike 6-chloropurine, which offers a single reactive site at the 6-position for nucleophilic substitution, (6-chloro-7H-purin-8-yl)methanamine provides an additional aminomethyl handle at the 8-position for further functionalization, such as amide bond formation, reductive amination, or cross-coupling reactions . This bifunctionality enables the rapid construction of more complex purine-based libraries without the need for separate protection/deprotection steps at the 8-position, as documented in patent literature for the synthesis of adenosine A1 agonists [1].

Purine Chemistry Building Block Nucleophilic Substitution

Commercial Purity and Availability: Verified Grades for Reproducible Research

The compound is commercially available with documented purity levels, including a 98% (NLT) grade from MolCore and a 95% grade from Chemenu . This is a critical differentiator for procurement, as many custom-synthesized or less common purine building blocks lack certified purity data, which can introduce variability in biological assays or synthetic yields. The availability of high-purity material ensures consistency across experimental replicates.

Chemical Procurement Purity Quality Control

High-Impact Applications for (6-Chloro-7H-purin-8-yl)methanamine in Drug Discovery and Chemical Biology


Adenosine A1 Receptor Probe Development

The compound's potent A1 affinity (Ki = 2.63-7 nM) and distinct selectivity profile make it an ideal starting point for developing fluorescent or radiolabeled probes to study A1 receptor distribution and dynamics in native tissues. Its comparable potency to CPA, but with altered A3 affinity, allows for cross-validation studies to confirm A1-specific pharmacology [1].

Medicinal Chemistry Lead Optimization for A1 Agonists

The bifunctional reactivity of the 6-chloro and 8-aminomethyl groups facilitates the parallel synthesis of focused libraries for SAR exploration. This enables medicinal chemists to rapidly diversify the scaffold to improve pharmacokinetic properties or reduce off-target effects while maintaining A1 receptor engagement [2].

Synthesis of 8-Substituted Purine Derivatives

As a versatile building block, the compound allows for the introduction of diverse functional groups at the 8-position through simple amide coupling or reductive amination, followed by nucleophilic displacement of the 6-chloro group. This two-step sequence is more efficient than de novo purine synthesis and is widely applicable in the preparation of purine-based enzyme inhibitors and receptor ligands [2].

Adenosine Receptor Subtype Selectivity Screening

Given its intermediate selectivity profile (A1/A2A ~164, A1/A3 ~37), the compound serves as a valuable reference ligand in screening cascades designed to identify novel A1-selective or A3-preferring chemotypes. Its activity at multiple subtypes provides a benchmark for assessing the selectivity of new chemical entities [1].

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